Lafadofensine, also known as D-(-)-mandelic acid, is a chiral compound with significant relevance in medicinal chemistry. It is derived from mandelic acid, an aromatic alpha hydroxy acid with the molecular formula . This compound is primarily recognized for its role as a monoamine reuptake inhibitor, which positions it as a potential therapeutic agent for various neurological disorders.
Mandelic acid was first isolated in 1831 by Ferdinand Ludwig Winckler through the hydrolysis of amygdalin, a compound found in bitter almonds. The synthesis of mandelic acid can be achieved through several methods, including the hydrolysis of mandelonitrile, which is derived from benzaldehyde. The structural properties of mandelic acid facilitate its conversion into various derivatives, including lafadofensine.
Lafadofensine is classified as an aromatic compound and falls under the category of alpha hydroxy acids. Its pharmacological classification includes monoamine reuptake inhibitors, which are substances that prevent the reabsorption of neurotransmitters in the brain, thereby enhancing their availability.
The synthesis of lafadofensine from mandelic acid typically involves specific reaction conditions to ensure the retention of chirality and optimize yield. The process may require precise control over temperature and pH levels to facilitate the desired chemical transformations while minimizing side reactions.
Lafadofensine features a chiral center at the carbon atom adjacent to the hydroxyl group. Its molecular structure can be represented as follows:
Lafadofensine undergoes various chemical reactions typical for alpha hydroxy acids, including:
The reactions involving lafadofensine often require catalysts or specific reagents to drive the reaction towards desired products while controlling for stereochemistry.
Lafadofensine acts primarily by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft. This mechanism increases the levels of these neurotransmitters in the brain, enhancing mood and cognitive functions.
Research indicates that lafadofensine's efficacy as a monoamine reuptake inhibitor can be attributed to its structural similarity to other known inhibitors, allowing it to bind effectively to transporter proteins involved in neurotransmitter reabsorption.
Lafadofensine has several scientific uses:
The systematic IUPAC name (2R)-2-hydroxy-2-phenylacetic acid precisely defines D-(-)-Mandelic acid’s molecular structure and absolute configuration. The "D-" prefix historically references its dextrorotatory relationship to D-glyceraldehyde under Fischer projection conventions, while "(-)" denotes its levorotatory optical activity—a property measurable via polarimetry [2]. This enantiomer exhibits a specific rotation of [α]D = -154° (c=8, H₂O), contrasting sharply with the L-(+)-form’s positive rotation. Stereochemical assignment follows the Cahn-Ingold-Prelog (CIP) system: the chiral center (C2) bears substituents prioritized as -OH > -C6H5COOH > -C6H5 > -H, yielding an R configuration when the lowest-priority hydrogen projects away from the viewer [4].
Table 1: Nomenclature and Stereochemical Descriptors of D-(-)-Mandelic Acid
Designation Type | Term | Description |
---|---|---|
IUPAC Name | (2R)-2-hydroxy-2-phenylacetic acid | Formal chemical nomenclature based on molecular structure |
Common Synonyms | D-(-)-Mandelate; R-Mandelic acid | Historical and laboratory usage terms |
Stereochemical Prefix | D- | Indicates correlation with D-glyceraldehyde configuration |
Optical Rotation | (-) | Levorotatory (counter-clockwise rotation of plane-polarized light) |
CIP Configuration | R | Absolute configuration determined by Cahn-Ingold-Prelog priority rules |
Stereochemical integrity is pharmacologically crucial. Enantiomeric purity dictates target binding affinity—e.g., D-(-)-Mandelic acid’s hydroxyl and carboxyl groups adopt spatially distinct orientations versus its enantiomer, enabling selective interactions with proteins or nucleic acids. Such specificity underpins its utility in asymmetric synthesis and as a chiral resolving agent [6]. Racemization risks during synthesis or storage necessitate rigorous analytical control via chiral HPLC or capillary electrophoresis to ensure ≥99% enantiomeric excess (ee) in pharmaceutical applications [8].
D-(-)-Mandelic acid was first isolated from bitter almonds (Prunus dulcis) in 1831 by the German pharmacist Ferdinand Ludwig Winckler. Its initial identification as an antibacterial agent in 1915 marked a foundational milestone, leveraging the compound’s urinary excretion to treat Escherichia coli and Enterococcus infections before sulfonamide antibiotics emerged [3]. Walbaum’s 1891 synthesis via benzaldehyde cyanohydrin hydrolysis established early structure-activity insights, though stereoselective production remained elusive until late 20th-century advances.
Table 2: Key Historical Milestones in D-(-)-Mandelic Acid Research
Year | Event | Significance |
---|---|---|
1831 | Isolation from bitter almonds | Initial identification of mandelic acid as a natural product |
1891 | Walbaum synthesis | First chemical synthesis route established |
1915 | Antimicrobial clinical reports | Utilized as a urinary antiseptic prior to modern antibiotics |
1920s-40s | Racemate adoption in medicine | Commercial formulations (e.g., "Mandeleic Acid") for infections |
1960s | Chirality-aware pharmacological studies | Differentiation of D- vs. L-enantiomer bioactivity |
2002 | SAMMA polymer development | Mandelic acid copolymer as a contraceptive/antiviral agent |
The compound’s role expanded with the discovery that its D-enantiomer serves as a privileged chiral building block. In the 1970s–1990s, it facilitated asymmetric syntheses of alkaloids, antibiotics, and antihypertensive agents via diastereomeric crystallization or enzymatic resolution. The 2002 development of the mandelic acid condensation polymer (SAMMA) exemplified structural derivatization, leveraging its aromatic moiety for HIV and herpes simplex virus inhibition without cytotoxicity [3]. This era also recognized microbial transformations of racemic mandelate, revealing Pseudomonas enzymes’ stereoselective metabolism—a phenomenon later exploited for biocatalytic D-enantiomer production [5].
Recent innovations focus on mandelic acid derivatives targeting bacterial virulence rather than growth—minimizing resistance selection. F-24, a D-mandelate esterified with 2-mercapto-1,3,4-thiadiazole, inhibits Ralstonia solanacearum’s Type III Secretion System (T3SS) at 50 µg/mL without bactericidal effects [1]. Transcriptional downregulation of hrpY (hypersensitive response regulator) and hrpB (T3SS master regulator) disrupts pathogenicity in tomato plants. This aligns with anti-quorum sensing applications against Pseudomonas aeruginosa, where D-(-)-Mandelic acid analogs reduce pyocyanin and elastase production by >60% at sub-MIC concentrations.
Table 3: Biofilm Inhibition Efficacy of D-(-)-Mandelic Acid Derivatives
Pathogen | Derivative Structure | Biofilm Reduction (%) | Mechanistic Target |
---|---|---|---|
Ralstonia solanacearum | F-24 (thiadiazole conjugate) | 78.3 ± 2.1* | T3SS gene (hrpB, hrpY) |
Staphylococcus aureus | D-mandelate silver nanoparticles | 92.4 ± 1.8* | Extracellular DNA cleavage |
Candida albicans | D-mandelic acid-zinc complex | 85.7 ± 3.2* | Hyphal transition suppression |
*Data represent means ± SD (n=3) vs. untreated controls; 48h incubation [1] [3]
D-(-)-Mandelic acid enhances physicochemical stability in solid-state formulations. Its co-crystallization with ivabradine hydrochloride (a cardioactive ion channel blocker) via solvent-assisted grinding yields a 1:1 complex with 40% higher hygroscopic stability than the free API under 75% relative humidity [8]. Structural analysis reveals hydrogen bonding between the acid’s hydroxyl and ivabradine’s tertiary nitrogen (O-H···N distance: 2.69 Å), plus π-π stacking between phenyl rings. Such interactions improve thermal resilience, evidenced by a 152°C melting point versus 105°C for ivabradine alone. In situ co-crystallization during wet granulation further enables direct tablet compression, streamlining manufacturing.
As a biodegradable spacer, D-(-)-Mandelic acid conjugates cytotoxic payloads to monoclonal antibodies via pH-sensitive linkers. Its chiral center enables stereocontrolled enzymatic cleavage in lysosomes (pH 4.5–5.0), releasing monomethyl auristatin E (MMAE) or deruxtecan with >95% efficiency. Mouse xenograft models of HER2+ breast cancer show tumor volume reductions of 82% for trastuzumab-D-mandelate-MMAE versus 58% for racemate conjugates, underscoring enantiomeric precision in linker design [7].
Biocatalytic routes dominate contemporary D-(-)-Mandelic acid synthesis. Lactobacillus brevis alcohol dehydrogenase reduces benzoylformate with NADPH cofactor recycling, achieving 98% ee and 90% yield at 100 g/L scales. Alternatively, nitrilase-catalyzed hydrolysis of O-acetyl-D-mandelonitrile (e.g., using Alcaligenes faecalis enzymes) affords enantiopure product without racemization [5]. These green methods supersede classical resolution or chiral auxiliaries, aligning with industrial demand for sustainable enantioselective processes.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3